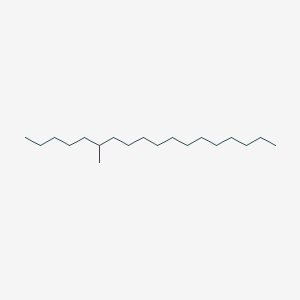
6-Methyloctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyloctadecane is a long-chain hydrocarbon that has been the subject of scientific research due to its unique properties and potential applications. This compound is a branched alkane with the molecular formula C19H40, and it has a melting point of 30-32°C and a boiling point of 345-347°C.
Mechanism Of Action
The mechanism of action of 6-Methyloctadecane is not fully understood, but it is believed to interact with cell membranes and affect their fluidity and permeability. It has also been suggested that it may modulate various signaling pathways and gene expression, leading to its potential therapeutic effects.
Biochemical And Physiological Effects
6-Methyloctadecane has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to modulate lipid metabolism and improve insulin sensitivity in animal studies.
Advantages And Limitations For Lab Experiments
The advantages of using 6-Methyloctadecane in lab experiments include its high purity, stability, and low toxicity. However, its high melting and boiling points make it difficult to handle, and its low solubility in water limits its use in aqueous systems.
Future Directions
Future research on 6-Methyloctadecane should focus on elucidating its mechanism of action and identifying its potential therapeutic targets. It should also explore its applications in other fields such as energy storage and environmental remediation. Finally, more studies are needed to understand the potential risks and environmental impact of this compound.
Synthesis Methods
The synthesis of 6-Methyloctadecane can be achieved through various methods, including catalytic hydrogenation, Grignard reaction, and Wurtz coupling. The most commonly used method is catalytic hydrogenation, which involves the hydrogenation of olefinic compounds under high pressure and temperature using a catalyst such as palladium or platinum. This method yields high purity and high yield of 6-Methyloctadecane.
Scientific Research Applications
6-Methyloctadecane has been extensively studied for its potential applications in various fields, including material science, biochemistry, and pharmacology. In material science, it has been used as a lubricant and a surfactant due to its unique physical properties. In biochemistry, it has been studied as a model compound for understanding the behavior of long-chain hydrocarbons in biological systems. In pharmacology, it has been investigated for its potential therapeutic effects on various diseases such as cancer and inflammation.
properties
CAS RN |
10544-96-4 |
|---|---|
Product Name |
6-Methyloctadecane |
Molecular Formula |
C19H40 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
6-methyloctadecane |
InChI |
InChI=1S/C19H40/c1-4-6-8-9-10-11-12-13-14-16-18-19(3)17-15-7-5-2/h19H,4-18H2,1-3H3 |
InChI Key |
MMQAZWNADBJFCD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C)CCCCC |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCCC |
synonyms |
6-methyloctadecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



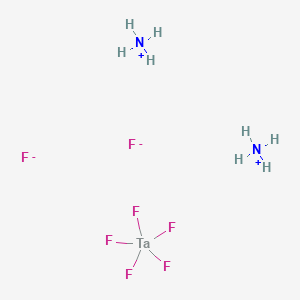
![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
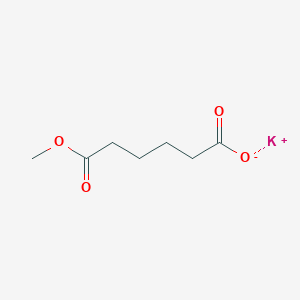
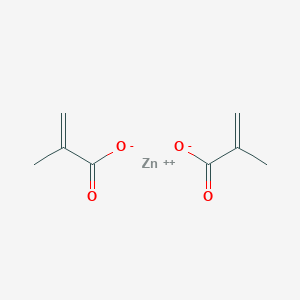
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)

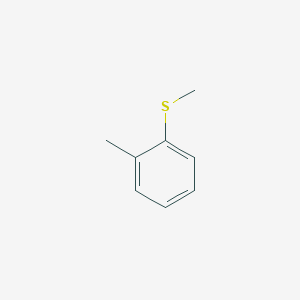
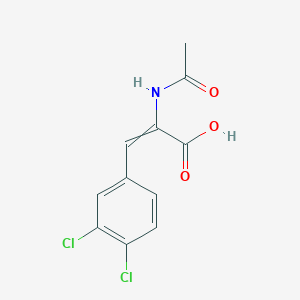

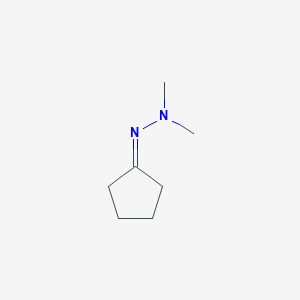
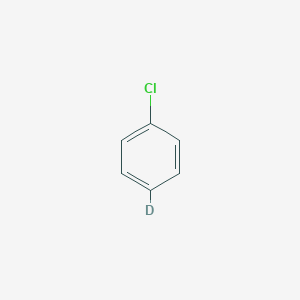
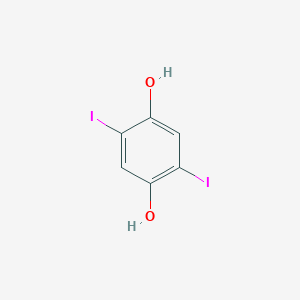
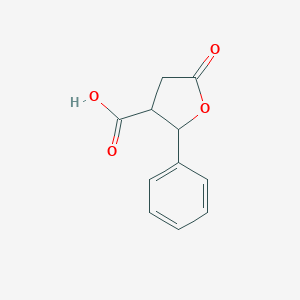
![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)